(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide
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Overview
Description
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom Aziridines are known for their high ring strain, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of N,N-diethyl-2-(triphenylmethyl)amino-2-chloroacetamide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Substitution Reactions: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.
Common Reagents and Conditions
Nucleophilic Ring Opening: Reagents such as sodium methoxide, lithium aluminum hydride, or thiols are commonly used. The reactions are typically carried out in solvents like methanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include open-chain amides, alcohols, and thiol derivatives, depending on the nucleophile used in the ring-opening reactions.
Scientific Research Applications
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to alkylate DNA and proteins selectively.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the preparation of β-amino acids and other nitrogen-containing compounds.
Biological Studies: The compound is used in studies investigating the mechanisms of enzyme inhibition and protein modification.
Industrial Applications: It is utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide involves the alkylation of nucleophilic sites in biological molecules. The high ring strain of the aziridine ring facilitates its opening, allowing the compound to react with thiol groups in proteins and DNA. This alkylation can lead to the inhibition of enzymes and disruption of cellular processes, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Known for its anticancer properties and low toxicity.
Aziridine-2-carboxylate: Used in the synthesis of α- and β-amino acids.
N,N-diethyl-2-aziridinyl ketone: Another aziridine derivative with applications in organic synthesis.
Uniqueness
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in its chemical reactions. The presence of the triphenylmethyl group provides steric hindrance, influencing the compound’s interaction with nucleophiles and its overall stability.
Properties
CAS No. |
2411179-63-8 |
---|---|
Molecular Formula |
C26H28N2O |
Molecular Weight |
384.5 |
Purity |
95 |
Origin of Product |
United States |
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